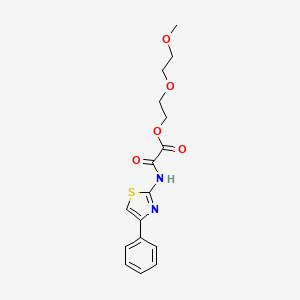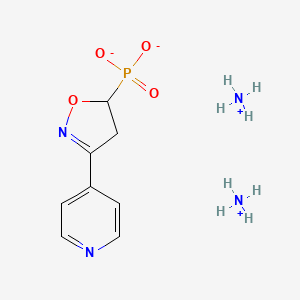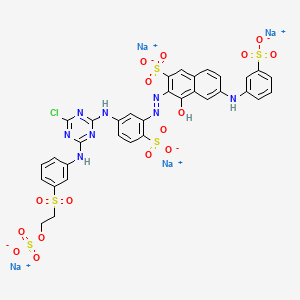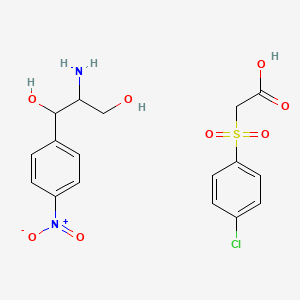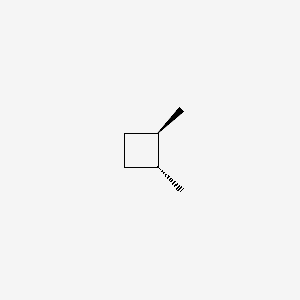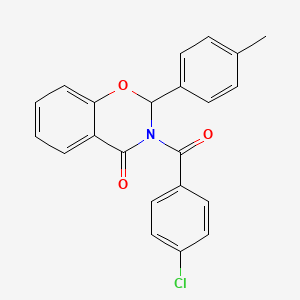
2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one is a synthetic organic compound that belongs to the class of benzoxazinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one typically involves the condensation of appropriate benzoyl chloride and aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the benzoxazinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one can be used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, benzoxazinones have been studied for their potential antimicrobial, antifungal, and anticancer properties. This compound might exhibit similar activities, making it a candidate for drug development and biological research.
Medicine
In medicine, derivatives of benzoxazinones are explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, depending on its biological activity.
Industry
Industrially, benzoxazinones can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one would depend on its specific biological activity. Generally, benzoxazinones may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dihydro-2-phenyl-4H-1,3-benzoxazin-4-one
- 3-(4-Chlorobenzoyl)-2-phenyl-4H-1,3-benzoxazin-4-one
- 2-(4-Methylphenyl)-4H-1,3-benzoxazin-4-one
Uniqueness
Compared to similar compounds, 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one may exhibit unique properties due to the presence of both chlorobenzoyl and methylphenyl groups
Eigenschaften
CAS-Nummer |
114439-74-6 |
|---|---|
Molekularformel |
C22H16ClNO3 |
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
3-(4-chlorobenzoyl)-2-(4-methylphenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C22H16ClNO3/c1-14-6-8-16(9-7-14)22-24(20(25)15-10-12-17(23)13-11-15)21(26)18-4-2-3-5-19(18)27-22/h2-13,22H,1H3 |
InChI-Schlüssel |
QQYFOQQTSYRHOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




